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molecular formula C19H18N2O4 B8315784 N-(2-Hydroxy-1-hydroxycarbamoyl-propyl)-4-phenylethynyl-benzamide

N-(2-Hydroxy-1-hydroxycarbamoyl-propyl)-4-phenylethynyl-benzamide

Cat. No. B8315784
M. Wt: 338.4 g/mol
InChI Key: SFYISUPIFOZKLQ-UHFFFAOYSA-N
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Patent
US08101640B2

Procedure details

A solution of tolanoic-Thr methyl ester (4) (2.34 g, 7.0 mmol) in MeOH (20 ml) and DCM (30 ml) was added to a cooled (−10° C. bath) suspension of hydroxylamine HCl salt (4.81 g, 70.0 mmol) and NaOMe (4.16 g, 77.0 mmol) in MeOH (30 ml). Follow reaction by LCMS. After stirring for 2 hours, the reaction seems to stall at 50% completion. Add an additional 1 equivalent of NaOMe (0.416 g). After 3 hours, the reaction was 75% complete. Add an additional 0.5 equivalent of NaOMe (0.21 g). After 4 hours, the reaction was 90% complete. Add an additional 0.15 equivalent of NaOMe (0.064 g) for a total of 12.65 equivalents of NaOMe. The pH of the reaction was between 11-12 and had reacted about 95% completion. The reaction was diluted with EtOAc (500 ml) and washed with sat. aq. NaHCO3 (2×60 ml), 50% diluted brine (60 ml), sat. brine (60 ml), dried with Na2SO4, filtered and concentrated under reduced pressure. The residue was dissolved in minimal DMA. The product was purified by prep. HPLC using a reverse phase Ultro 120 C18 column running a 2% gradient (AcCN/water, 0.1% TFA). The purified fractions were lyophilized to dryness. The product as the TFA salt was dissolved in AcCN/water (50:50) (80 ml), 1N aq. HCl (13 equivalent) and lyophilized again to give 1.3 g of white powder in 55% yield and >97% purity.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
tolanoic-Thr methyl ester
Quantity
2.34 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.81 g
Type
reactant
Reaction Step Three
Name
NaOMe
Quantity
4.16 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
NaOMe
Quantity
0.416 g
Type
reactant
Reaction Step Four
Name
NaOMe
Quantity
0.21 g
Type
reactant
Reaction Step Five
Name
NaOMe
Quantity
0.064 g
Type
reactant
Reaction Step Six
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
55%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]([NH:8][C:9](=[O:24])[C:10]1[CH:15]=[CH:14][C:13]([C:16]#[C:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:12][CH:11]=1)[CH:5]([OH:7])[CH3:6].Cl.[NH2:27][OH:28].C[O-].[Na+].Cl>CO.C(Cl)Cl.CCOC(C)=O>[OH:7][CH:5]([CH3:6])[CH:4]([NH:8][C:9](=[O:24])[C:10]1[CH:15]=[CH:14][C:13]([C:16]#[C:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:12][CH:11]=1)[C:3](=[O:2])[NH:27][OH:28] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
tolanoic-Thr methyl ester
Quantity
2.34 g
Type
reactant
Smiles
COC(C(C(C)O)NC(C1=CC=C(C=C1)C#CC1=CC=CC=C1)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.81 g
Type
reactant
Smiles
Cl.NO
Name
NaOMe
Quantity
4.16 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Four
Name
NaOMe
Quantity
0.416 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
NaOMe
Quantity
0.21 g
Type
reactant
Smiles
C[O-].[Na+]
Step Six
Name
NaOMe
Quantity
0.064 g
Type
reactant
Smiles
C[O-].[Na+]
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
reaction by LCMS
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
had reacted about 95% completion
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 (2×60 ml), 50% diluted brine (60 ml), sat. brine (60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in minimal DMA
CUSTOM
Type
CUSTOM
Details
The product was purified by prep
DISSOLUTION
Type
DISSOLUTION
Details
The product as the TFA salt was dissolved in AcCN/water (50:50) (80 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(C(NO)=O)NC(C1=CC=C(C=C1)C#CC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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